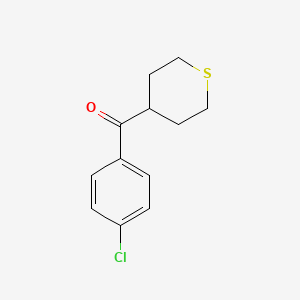

(4-Chlorophenyl)(tetrahydro-2H-thiopyran-4-yl)methanone

Description

(4-Chlorophenyl)(tetrahydro-2H-thiopyran-4-yl)methanone (Compound 9) is a ketonic derivative featuring a 4-chlorophenyl group attached to a tetrahydro-2H-thiopyran-4-yl moiety via a carbonyl bridge. Its synthesis involves nucleophilic acyl substitution or Friedel-Crafts acylation, with characterization via NMR, FTIR, and HRMS . Key properties include:

Properties

Molecular Formula |

C12H13ClOS |

|---|---|

Molecular Weight |

240.75 g/mol |

IUPAC Name |

(4-chlorophenyl)-(thian-4-yl)methanone |

InChI |

InChI=1S/C12H13ClOS/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10/h1-4,10H,5-8H2 |

InChI Key |

KIUGRMVVEITVPE-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCCC1C(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(tetrahydro-2H-thiopyran-4-yl)methanone typically involves the reaction of 4-chlorobenzaldehyde with tetrahydrothiopyran-4-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated under reflux to facilitate the reaction, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(tetrahydro-2H-thiopyran-4-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Ammonia or primary amines in ethanol.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

(4-Chlorophenyl)(tetrahydro-2H-thiopyran-4-yl)methanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(tetrahydro-2H-thiopyran-4-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the 4-chlorobenzoyl core but differ in heterocyclic substituents, enabling comparative analysis of structural and physicochemical properties.

Table 1: Comparative Analysis of (4-Chlorophenyl)(tetrahydro-2H-thiopyran-4-yl)methanone and Analogues

Key Observations

Heterocyclic Influence on Polarity :

- Compound 9 (thiopyran) exhibits moderate polarity (Rf = 0.50 in DCM), while the piperidine derivative 10 (Rf = 0.19 in PE/EtOAc) is more polar due to the carbamate group. The tetrahydrofuran analogue (Rf = 0.31) is less polar than 9 , reflecting oxygen’s weaker electron-withdrawing effect compared to sulfur .

Thermal Stability :

- Compound 9 has a defined melting point (120–122°C), whereas 10 lacks reported data. The pyrimidine-substituted 11 melts at 90–92°C, suggesting reduced crystallinity due to bulky substituents .

Spectral Variations :

- C=O Stretch : The ketone carbonyl in 9 appears at ~1680 cm⁻¹ (FTIR), slightly downshifted compared to piperidine derivatives (e.g., 10 ), where electron-donating amine groups may reduce carbonyl polarization .

- NMR Shifts : The ¹H NMR of 9 shows thiopyran protons at δ 2.5–3.5 ppm, distinct from piperidine (δ 1.5–3.0 ppm) or tetrahydrofuran (δ 3.6–4.2 ppm) .

Structural and Conformational Differences: Crystal structures of related adducts (e.g., (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone) reveal dihedral angles between aromatic and heterocyclic rings (51.6°–89.5°), impacting molecular packing and intermolecular interactions (e.g., O–H⋯O hydrogen bonds) . While 9’s crystal data are unavailable, its thiopyran ring likely adopts a chair conformation, differing from piperidine’s chair or boat forms.

Biological Implications :

Biological Activity

The compound (4-Chlorophenyl)(tetrahydro-2H-thiopyran-4-yl)methanone is a derivative of tetrahydrothiopyran and has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article reviews various studies that highlight its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a chlorophenyl group attached to a tetrahydrothiopyran moiety, which is significant for its biological activity.

Antiviral Properties

Research indicates that derivatives of tetrahydro-2H-thiopyran exhibit antiviral properties, particularly against herpesviruses. A related compound, tetrahydro-2H-thiopyran-4-carboxamide, has shown efficacy against various herpesviruses, including VZV (varicella-zoster virus) and HSV (herpes simplex virus) . The mechanism involves the inhibition of viral replication by interfering with viral enzymes.

Antimicrobial Activity

Studies have demonstrated that compounds similar to this compound possess significant antibacterial properties. For instance, combinatorial libraries of oxazolidinones derived from thiopyran have shown enhanced activity against pathogens such as Haemophilus influenzae and Moraxella catarrhalis , suggesting that the thiopyran ring contributes to antimicrobial efficacy .

The biological activity of this compound may be attributed to its ability to interact with key biological targets:

- Viral Enzymes : Inhibition of viral polymerases or proteases.

- Bacterial Ribosomes : Disruption of protein synthesis in bacteria.

- Cellular Pathways : Modulation of host immune responses.

Study 1: Antiviral Efficacy

A study focused on the synthesis and antiviral evaluation of related compounds showed that certain derivatives exhibited potent antiviral activity at low concentrations. The results indicated a promising safety profile and pharmacokinetics, making these compounds candidates for further development in antiviral therapies .

Study 2: Antibacterial Screening

In another investigation, a series of tetrahydrothiopyran derivatives were screened for antibacterial activity. The results highlighted that specific modifications to the thiopyran structure significantly enhanced antibacterial potency against respiratory pathogens .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.